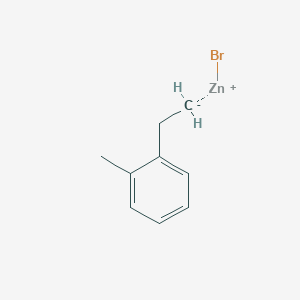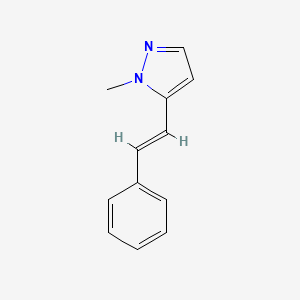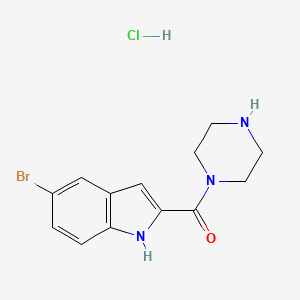
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromoindole and piperazine.
Reaction Conditions: The 5-bromoindole is reacted with piperazine in the presence of a suitable solvent and catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the bromine atom is replaced by other functional groups using reagents like sodium iodide (NaI) or silver nitrate (AgNO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of (5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
(5-bromo-1H-indol-2-yl)(piperazin-1-yl)methanone hydrochloride can be compared with other indole derivatives, such as:
5-bromo-3-(oxo[4-(pyrimidin-2-yl)piperazin-1-yl]acetyl)-1H-indole: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
1-(5-bromo-1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1-one: Another indole derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15BrClN3O |
|---|---|
Molekulargewicht |
344.63 g/mol |
IUPAC-Name |
(5-bromo-1H-indol-2-yl)-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C13H14BrN3O.ClH/c14-10-1-2-11-9(7-10)8-12(16-11)13(18)17-5-3-15-4-6-17;/h1-2,7-8,15-16H,3-6H2;1H |
InChI-Schlüssel |
HCQZGDGEQWLJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Fluorophenyl)-3-oxoprop-1-enylidene]azanide](/img/structure/B13919968.png)
![3-(5,7-Diethyl-2-methyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid](/img/structure/B13919970.png)
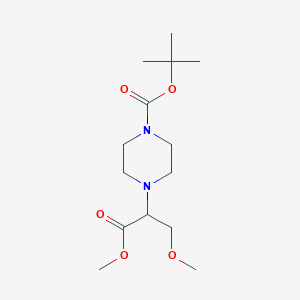

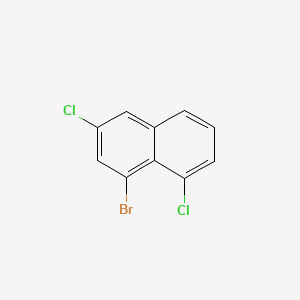
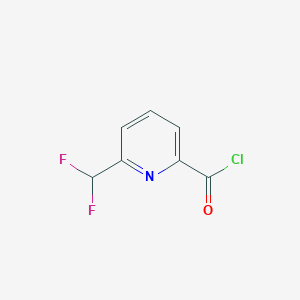
methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13919991.png)
![5-benzyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13919994.png)
![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
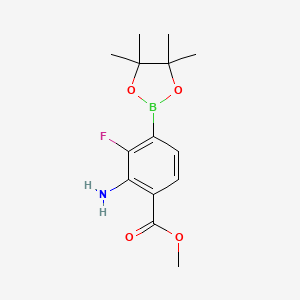
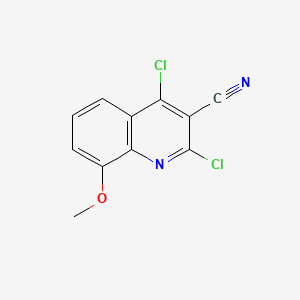
![[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl carbamimidothioate](/img/structure/B13920011.png)
